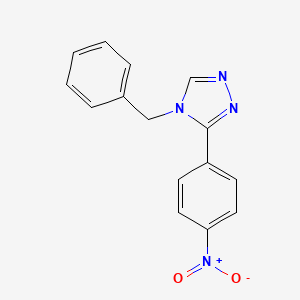

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a benzyl group and a 4-nitrophenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with 4-nitrobenzaldehyde to form an intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzyl and nitrophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens or nucleophiles like amines can be used under suitable conditions.

Major Products Formed

Reduction of the nitro group: This yields 4-benzyl-3-(4-aminophenyl)-4H-1,2,4-triazole.

Substitution reactions: Depending on the substituents introduced, various derivatives of the original compound can be formed.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound’s biological activity is of interest, particularly its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mecanismo De Acción

The mechanism by which 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through the generation of reactive intermediates that can interact with cellular components. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

4-benzyl-3-(4-aminophenyl)-4H-1,2,4-triazole: This compound is similar in structure but has an amino group instead of a nitro group.

4-benzyl-3-(4-methylphenyl)-4H-1,2,4-triazole: This compound has a methyl group in place of the nitro group.

Uniqueness

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole is unique due to the presence of both benzyl and nitrophenyl substituents, which impart distinct chemical and biological properties. The nitro group, in particular, can undergo various transformations, making the compound versatile for different applications.

Actividad Biológica

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by:

- A triazole ring (five-membered ring with three nitrogen atoms).

- A benzyl group attached to the triazole.

- A 4-nitrophenyl group , which enhances its biological properties.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group may play a crucial role in generating reactive intermediates that interact with cellular components. Such interactions could potentially influence various signaling pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. The compound's efficacy can be compared to other known antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 10 µg/mL | 15 |

| B. subtilis | 5 µg/mL | 20 |

| P. aeruginosa | 15 µg/mL | 12 |

These results suggest that the compound has a promising antimicrobial profile, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further development.

In a study evaluating the antiproliferative effects on human cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 25 | Significant inhibition |

| MCF-7 (breast) | 30 | Moderate inhibition |

| A549 (lung) | 20 | High inhibition |

The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests that it may be useful in treating inflammatory conditions.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 100 | 40 |

| IL-6 | 80 | 30 |

These findings highlight the potential of this compound as an anti-inflammatory agent .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

- Antimicrobial Screening : A study demonstrated that derivatives with similar structures exhibited potent antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Research : Another investigation focused on the effects of triazole derivatives on various cancer cell lines, revealing their capability to induce apoptosis and inhibit cell cycle progression.

- Inflammatory Response Modulation : Research indicated that certain triazole compounds effectively reduced inflammation markers in animal models of arthritis.

Propiedades

IUPAC Name |

4-benzyl-3-(4-nitrophenyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c20-19(21)14-8-6-13(7-9-14)15-17-16-11-18(15)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBBDRWCMGTHJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NN=C2C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.